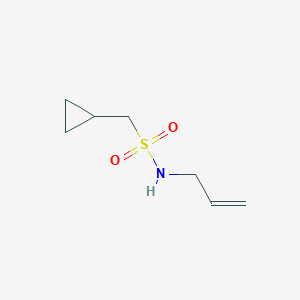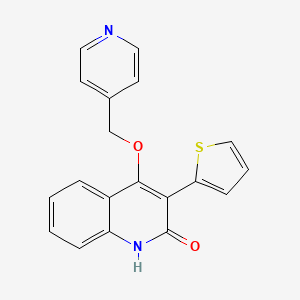![molecular formula C24H30ClN7O4S B13859565 N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a complex organic compound with a unique structure that includes a chloropyridine moiety, a dimethylcarbamoyl group, and a tetrahydrothiazolopyridine ring
Preparation Methods
The synthesis of N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide involves multiple steps. One of the methods includes the reaction of a chloropyridine derivative with a cyclohexylamine derivative under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety may bind to active sites, while the dimethylcarbamoyl group can enhance binding affinity. The tetrahydrothiazolopyridine ring may contribute to the overall stability and specificity of the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar compounds include other chloropyridine derivatives and cyclohexylamine derivatives. Compared to these compounds, N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:
Properties
Molecular Formula |
C24H30ClN7O4S |
|---|---|
Molecular Weight |
548.1 g/mol |
IUPAC Name |
N'-(3-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-6-7-15(27-20(33)21(34)30-19-14(25)5-4-9-26-19)17(11-13)28-22(35)23-29-16-8-10-32(3)12-18(16)37-23/h4-5,9,13,15,17H,6-8,10-12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1 |
InChI Key |
ALYZKVKRNYCDDT-JLJPHGGASA-N |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=C(C=CC=N4)Cl)C(=O)N(C)C |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=C(C=CC=N4)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


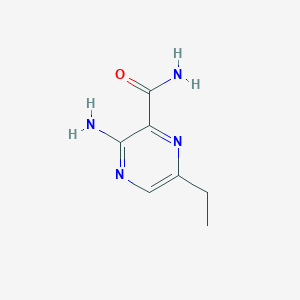
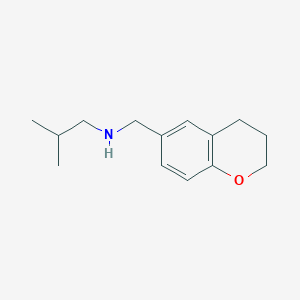
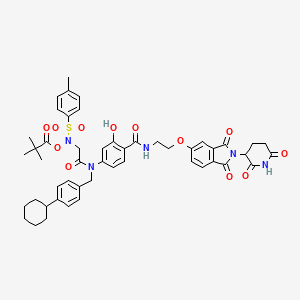
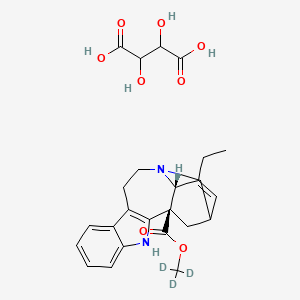
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
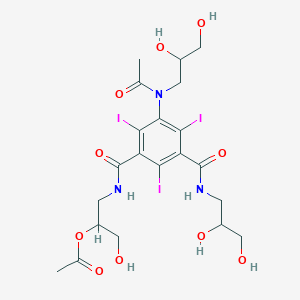
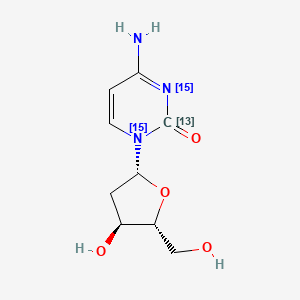
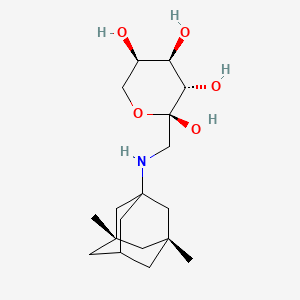
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)

![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
